Product packaging for O2,5'-Anhydrothymidine(Cat. No.:)

O2,5'-Anhydrothymidine

Cat. No.: B12074249
M. Wt: 224.21 g/mol
InChI Key: QJUREIKZSJEEAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

O2,5'-Anhydrothymidine (CAS 15425-09-9) is a specialized nucleoside analog that serves as a critical synthetic intermediate in organic and bioorganic chemistry. Its primary research value lies in the facile and regioselective synthesis of site-specifically modified DNA oligomers. This compound has been successfully employed in the synthesis of O2-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O2-POB-dThd) . This adduct is a significant and persistent biomarker of exposure to tobacco-specific nitrosamines (such as NNK and NNN) and is studied to elucidate their mutagenic potential and role in tobacco-induced carcinogenesis . The molecular formula of this compound is C10H12N2O4, and it has a molecular weight of 224.216 g/mol . Synonyms for this compound include 2,5'-Anhydrothymidine and O2,5'-Cyclothymidine . Researchers utilize this compound as a versatile building block to incorporate specific adducts into DNA, facilitating studies on DNA damage, repair, and the biochemical mechanisms of mutagenesis. This compound is For Research Use Only. Not intended for diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H12N2O4 B12074249 O2,5'-Anhydrothymidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

11-hydroxy-4-methyl-8,13-dioxa-2,6-diazatricyclo[8.2.1.02,7]trideca-3,6-dien-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O4/c1-5-3-12-8-2-6(13)7(16-8)4-15-10(12)11-9(5)14/h3,6-8,13H,2,4H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJUREIKZSJEEAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C3CC(C(O3)COC2=NC1=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of O2,5 Anhydrothymidine

Established Synthetic Routes to O2,5'-Anhydrothymidine

The synthesis of this compound can be achieved through several established methods, primarily involving the creation of the anhydro linkage from suitable thymidine (B127349) precursors.

Preparation from 2′-Deoxynucleoside 5′-Diphosphate Precursors

While less common for direct synthesis of this compound itself, methods involving nucleoside diphosphates are crucial in the broader context of nucleoside chemistry. The enzymatic and chemical phosphorylation of nucleosides to their diphosphate (B83284) and triphosphate forms are fundamental steps in producing substrates for DNA polymerases. ucl.ac.ukcardiff.ac.uk These methods often involve protecting groups and subsequent phosphorylation steps. For instance, a one-pot reaction procedure can convert a protected nucleoside into its 5'-O-triphosphate derivative. uni-konstanz.de

Intramolecular Cyclization Approaches

Intramolecular cyclization represents a more direct and widely utilized strategy for the synthesis of this compound and related anhydro nucleosides. nih.gov This approach typically involves activating the 5'-hydroxyl group of a thymidine derivative to facilitate nucleophilic attack by the O2 of the thymine (B56734) base.

A common method involves the Mitsunobu reaction. For example, treatment of 5'-O-dimethoxytritylthymidine under Mitsunobu conditions can lead to the formation of the corresponding anhydrothymidine. liverpool.ac.uk This intramolecular reaction is often efficient and proceeds under relatively mild conditions. Another strategy involves the treatment of a thymidine precursor with a reagent that promotes cyclization. For instance, the synthesis of related 2,2'-anhydrouridine (B559692) derivatives has been achieved through intramolecular nucleophilic substitution, highlighting the general utility of this approach for creating anhydro linkages in pyrimidine (B1678525) nucleosides. ucla.eduresearchgate.net These cyclization reactions are advantageous as they establish the rigid bicyclic structure of this compound, which is pivotal for its subsequent chemical transformations. researchgate.netsemanticscholar.org

Derivatization Strategies Utilizing this compound as a Precursor

The strained oxetane-like ring in this compound makes it susceptible to nucleophilic attack, providing a powerful tool for introducing modifications at specific positions of the nucleoside.

Regioselective Functionalization at the O2-Position

The O2-position of the thymine base, once part of the anhydro bridge, becomes a prime site for regioselective functionalization. Treatment of this compound with nucleophiles can lead to the opening of the anhydro ring and the introduction of a new substituent at the C2 position. For example, reaction with methanolic ammonia (B1221849) can convert this compound into 5-methyl-isocytidine (5me-iso-dC). uni-konstanz.de This transformation highlights the ability to alter the hydrogen bonding face of the nucleobase.

Formation of Modified Nucleosides

This compound is a valuable intermediate for the synthesis of a wide array of modified nucleosides. nih.gov The ring-opening of the anhydro bridge is a key strategy for introducing modifications at both the C2 position of the base and the C5' position of the sugar. For instance, the synthesis of 2'-halogeno-2'-deoxy nucleosides has been reported through related anhydro nucleoside intermediates. acs.org Furthermore, the unique reactivity of the anhydro linkage allows for the preparation of nucleosides with altered sugar puckers or with non-natural substituents, which are of interest for their potential biological activities. ucla.edunih.gov

Table 1: Examples of Modified Nucleosides Synthesized from Anhydro Intermediates

PrecursorReagent/ConditionModified NucleosideReference
This compoundMethanolic Ammonia5-methyl-isocytidine uni-konstanz.de
2,2'-AnhydrouridineNucleophiles2'-Substituted Uridines ucla.edu
2,3'-Anhydrothymidine (B14821)Lithium Azide (B81097)3'-Azido-2',3'-dideoxythymidine (AZT) ucla.edu

Synthesis of Phosphoramidite (B1245037) Building Blocks

A critical application of this compound-derived nucleosides is their conversion into phosphoramidite building blocks for automated solid-phase oligonucleotide synthesis. mdpi.comnih.govnih.gov After the desired modification is introduced, the 5'-hydroxyl group (newly formed after ring-opening) is typically protected with a dimethoxytrityl (DMT) group, and the 3'-hydroxyl group is phosphitylated. uni-konstanz.deatdbio.com

For example, the synthesized 5me-iso-dC can be converted into its phosphoramidite building block by standard 5'-O-dimethoxytritylation and subsequent 3'-O-phosphitylation. uni-konstanz.de This phosphoramidite can then be incorporated into oligonucleotides using standard automated solid-phase synthesis protocols. ffame.org The ability to create these modified phosphoramidites allows for the introduction of non-canonical bases into DNA and RNA strands, enabling studies on DNA structure, recognition, and the development of therapeutic oligonucleotides. nih.govhelsinki.fi

Mechanistic Investigations of Chemical Transformations Involving this compound

Nucleophilic Reaction Kinetics and Stereoselectivity

The reactions of this compound with nucleophiles are characterized by high regio- and stereoselectivity due to the fixed structure of the molecule. The anhydro linkage activates the C5' and C2 positions of the thymidine scaffold towards nucleophilic attack.

Nucleophilic Reaction Kinetics

Nucleophilic substitution reactions involving the opening of the anhydro bridge are generally bimolecular (SN2), where the rate depends on the concentration of both the anhydrothymidine substrate and the incoming nucleophile. libretexts.org The reaction proceeds via a single, concerted step where the nucleophile attacks the electrophilic carbon center at the same time as the bond to the leaving group—in this case, an internal oxygen atom—is broken. libretexts.orgkhanacademy.org

While specific kinetic data for this compound was not found in the provided search results, studies on related anhydro-nucleosides provide insight. For instance, the reaction of 5'-O-benzoyl-2,3'-anhydrothymidine with dimethylammonium azide was found to follow second-order kinetics, being first-order with respect to each reactant. researchgate.net This supports the SN2 mechanistic framework for nucleophilic attack on such strained ether linkages. libretexts.orgresearchgate.net The rate of these reactions is influenced by factors such as the strength of the nucleophile and the polarity of the solvent. byjus.com

Stereoselectivity and Regioselectivity

A key feature of nucleophilic reactions with this compound is their selectivity. The nucleophile can theoretically attack either the C2 position of the thymine base or the C5' position of the sugar moiety. However, reactions often show a strong preference for one site over the other.

A notable example is the reaction of this compound with the sodium salt of 4-(1,3-dithian-2-yl)-4-(3-pyridyl)butan-1-ol. This reaction proceeds with high regioselectivity, yielding exclusively the O2-alkylated thymidine derivative. nih.gov The nucleophilic attack occurs specifically at the C2 position of the pyrimidine ring, leading to the cleavage of the C2-O bond of the anhydro bridge. nih.gov This outcome highlights the controlled nature of the substitution, dictated by the substrate's structure.

The table below summarizes the findings of this regioselective nucleophilic substitution.

ReactantsNucleophileSolventTemperatureProductSelectivity
This compoundSodium salt of 4-(1,3-dithian-2-yl)-4-(3-pyridyl)butan-1-olAnhydrous THF30 °CO2-[3-{2-(3-pyridyl)-1,3-dithian-2-yl]propyl]thymidineExclusive O2-alkylation nih.gov

This high degree of selectivity is attributed to the conformation of the seven-membered ring system. Models for nucleophilic additions to such rings suggest that the transition state strongly favors a conformation that minimizes transannular steric interactions, guiding the nucleophile to a specific position.

Rearrangement Pathways

A fundamental rearrangement pathway available to nucleosides, including this compound, involves the cleavage and potential re-formation of the N-glycosidic bond that links the thymine base to the deoxyribose sugar. ttu.eenih.gov

Mechanism of N-Glycosidic Bond Cleavage

The cleavage of the N-glycosidic bond is typically an acid-catalyzed process. ttu.ee The mechanism involves the initial protonation of the heterocyclic base (thymine). ttu.ee This protonation makes the base a much better leaving group. Following protonation, the bond can cleave through a stepwise, SN1-like mechanism. nih.govwikipedia.org This process results in the formation of a short-lived, unstable oxacarbenium ion intermediate on the sugar ring and the free, protonated thymine base. wikipedia.org This cleavage is often reversible, allowing for the possibility of the base re-attaching, which can lead to isomerization or rearrangement. wikipedia.orglookchem.com

While no specific rearrangement of this compound itself is detailed in the search results, a nucleophilic N1→N3 rearrangement has been documented for the related compound 5′-O-trityl-O2,3′-cycloanhydrothymidine. lookchem.com This serves as a pertinent example of a rearrangement proceeding through glycosidic bond cleavage. The proposed mechanism for this isomerization relies on the reversible cleavage of the glycosidic bond, allowing the base to reattach at a different nitrogen atom. lookchem.com

The conditions for this related rearrangement are outlined in the table below.

CompoundConditionsOutcomeProposed Mechanism
5′-O-Trityl-O2,3′-cycloanhydrothymidineHeating at 150°C in the presence of O,O-diethyl phosphate (B84403) or O,O-diethyl phosphorothioate (B77711) anionsRearrangement to the N3-isomerReversible cleavage of the glycosidic bond lookchem.com

This type of pathway underscores the dynamic nature of the glycosidic linkage in nucleoside analogues under certain conditions, representing a key potential transformation for compounds like this compound.

Applications of O2,5 Anhydrothymidine in Oligonucleotide and Nucleic Acid Chemistry

Integration into Synthetic Oligonucleotides

The incorporation of O2,5'-Anhydrothymidine into synthetic oligonucleotides is achieved through established chemical methods, primarily solid-phase synthesis. This allows for the precise placement of the modified nucleotide within a defined sequence, enabling detailed investigation of its effects on oligonucleotide structure and function.

Solid-Phase Oligonucleotide Synthesis Protocols

The primary method for incorporating this compound into oligonucleotides is the phosphoramidite (B1245037) method of solid-phase synthesis. twistbioscience.comdanaher.combiotage.com This cyclic process allows for the stepwise addition of nucleotide monomers to a growing chain anchored to a solid support, typically controlled pore glass (CPG) or polystyrene. danaher.combiotage.com To be incorporated, this compound must first be converted into its 3'-O-(N,N-diisopropylamino)phosphoramidite derivative. This key monomeric building block can then be used in automated DNA synthesizers. nih.gov

The synthesis cycle, whether for natural or modified nucleotides like this compound phosphoramidite, consists of four main chemical steps:

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-O-dimethoxytrityl (DMT) protecting group from the terminal nucleoside on the solid support. This is typically achieved using a solution of a weak acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. danaher.combiotage.com

Coupling: The this compound phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (B129182) (DCI), and then coupled to the newly freed 5'-hydroxyl group of the support-bound oligonucleotide chain. researchgate.net This reaction forms a phosphite (B83602) triester linkage. danaher.com

Capping: To prevent the elongation of any chains that failed to react during the coupling step ("failure sequences"), a capping step is performed. This involves acetylating the unreacted 5'-hydroxyl groups using a mixture of acetic anhydride (B1165640) and 1-methylimidazole.

Oxidation: The unstable phosphite triester linkage is converted to a more stable pentavalent phosphotriester by oxidation. This is commonly achieved using a solution of iodine in a mixture of tetrahydrofuran, pyridine, and water. researchgate.net

This four-step cycle is repeated for each nucleotide to be added to the sequence. Upon completion of the synthesis, the oligonucleotide is cleaved from the solid support, and all remaining protecting groups on the bases and the phosphate (B84403) backbone are removed.

Table 1: Key Steps in Solid-Phase Synthesis for this compound Incorporation

StepPurposeTypical Reagents
1. DeblockingRemoval of the 5'-DMT protecting group to expose the 5'-hydroxyl for the next coupling reaction.Dichloroacetic acid (DCA) or Trichloroacetic acid (TCA) in Dichloromethane.
2. CouplingAddition of the this compound phosphoramidite to the growing oligonucleotide chain.This compound phosphoramidite and an activator (e.g., 1H-tetrazole, DCI) in Acetonitrile.
3. CappingBlocking of unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.Acetic anhydride and 1-methylimidazole.
4. OxidationStabilization of the newly formed internucleotide linkage by converting the phosphite triester to a phosphotriester.Iodine in a THF/Pyridine/Water mixture.

Site-Specific Adduction in Oligonucleotides

The phosphoramidite method allows for the precise, site-specific incorporation of modified nucleotides like this compound into an oligonucleotide sequence. nih.gov By simply programming the automated synthesizer to deliver the this compound phosphoramidite at a specific cycle, the modified unit can be placed at any desired position within the chain. This capability is crucial for studying the structural and functional consequences of the modification at defined locations.

For example, research into the effects of other site-specific adducts, such as 2',5'-linked RNA, has shown that placement within the "gap" region of antisense oligonucleotides can significantly impact their therapeutic properties, including reducing toxicity while maintaining potency. nih.gov Similarly, the ability to place this compound at specific sites allows for the systematic investigation of its influence on:

Duplex Stability: Assessing the change in melting temperature (Tm) when paired with a complementary strand.

Nuclease Resistance: Determining if the modification enhances stability against enzymatic degradation.

Protein Recognition: Investigating how the structural perturbation affects binding by enzymes like polymerases or nucleases. nih.govnih.gov

The synthesis of oligonucleotides containing site-specific adducts, such as those with mitomycin C, further illustrates the precision of these synthetic strategies, where the adduct is formed at a single, predetermined base sequence. nih.gov This level of control is essential for creating tailored nucleic acid molecules for therapeutic and diagnostic research.

Automated Synthesis Methods

Modern oligonucleotide synthesis is a highly automated process. nih.gov Automated DNA synthesizers perform the repetitive cycles of deblocking, coupling, capping, and oxidation required for solid-phase synthesis. researchgate.net The integration of this compound into this automated workflow is straightforward, provided its phosphoramidite derivative is prepared and loaded onto the synthesizer as a special monomer.

High-throughput automated synthesizers can produce many different oligonucleotides simultaneously, often in a 96-well format. nih.gov These systems utilize computer control to deliver the correct reagents, including the specific phosphoramidites for each sequence, to individual reaction wells. nih.gov This automation ensures high coupling efficiencies, typically exceeding 98%, and allows for the rapid production of libraries of modified oligonucleotides for screening and research purposes. nih.gov The use of automated synthesis makes the creation of oligonucleotides containing this compound both efficient and reproducible.

Role in Developing Modified Nucleic Acid Structures

The unique conformational properties of this compound make it a valuable component in the design of novel nucleic acid structures with tailored functions. Its rigid, bicyclic nature is exploited to create analogues with enhanced stability and specific binding properties.

Conformationally Restricted Nucleic Acid Analogues (e.g., Locked Nucleic Acids - LNAs)

This compound is an example of a conformationally restricted nucleic acid analogue. The covalent bridge between the sugar and the base predecessor restricts the flexibility of the furanose ring, locking it into a specific pucker. This pre-organization of the sugar conformation can have significant effects on the properties of an oligonucleotide.

This principle is most famously exemplified by Locked Nucleic Acids (LNAs), which contain a methylene (B1212753) bridge connecting the 2'-oxygen and the 4'-carbon of the ribose ring. nih.govglenresearch.com This linkage locks the sugar in an N-type (C3'-endo) conformation, which is characteristic of A-form RNA helices. nih.gov This pre-organized structure leads to several beneficial properties:

High Binding Affinity: LNA-modified oligonucleotides exhibit unprecedented thermal stability when hybridized to complementary DNA and RNA strands. nih.govglenresearch.com

Enhanced Nuclease Resistance: The modification provides stability against degradation by cellular enzymes.

Improved Specificity: The high affinity allows for excellent discrimination between perfectly matched and mismatched target sequences. glenresearch.com

While structurally different from the O2',C4'-methylene bridge in LNAs, the anhydro linkage in this compound similarly reduces the conformational flexibility of the nucleotide. nih.gov This makes it a tool for probing the effects of sugar conformation on duplex stability and for designing novel nucleic acid structures with constrained backbones. The study of various LNA analogues, with different bridge chemistries, is an active area of research aimed at fine-tuning the properties of therapeutic oligonucleotides. nih.govresearchgate.net

Table 2: Comparison of Conformationally Restricted Analogues

AnalogueStructural FeatureResulting ConformationKey Property
This compoundCovalent bond between O2 of the base and C5' of the sugar.Rigid, bicyclic structure with restricted sugar pucker.Introduces a significant structural perturbation; useful for studying backbone conformation.
Locked Nucleic Acid (LNA)Methylene bridge between C2' and C4' of the ribose.Locked N-type (C3'-endo) sugar pucker.Dramatically increases thermal stability and nuclease resistance. nih.govnih.gov

Non-natural Oligonucleotide Scaffolds

The development of non-natural oligonucleotide scaffolds is a key strategy in creating nucleic acid-based therapeutics and diagnostics with improved, drug-like properties. nih.govmdpi.com This involves introducing chemical modifications that alter the sugar, the phosphate backbone, or the nucleobase to enhance stability, binding affinity, and cellular uptake.

The incorporation of units like this compound contributes to the creation of such non-natural scaffolds. By introducing a fundamentally different linkage and a rigid structure, it disrupts the canonical B-form DNA helix and can be used to build novel architectures. Research into oligonucleotides composed of alternative building blocks, such as those with 3'-amino or 5'-amino-deoxythymidine, demonstrates how modifications to the sugar-phosphate backbone can lead to unusual properties, including enhanced duplex stability. nih.gov

The ability to synthesize oligonucleotides with site-specific modifications allows for the construction of chimeric molecules that combine the properties of different chemistries. For instance, this compound could be incorporated into a sequence alongside other modifications like phosphorothioate (B77711) linkages or 2'-O-Methyl RNA to create a scaffold with a unique combination of nuclease resistance, binding affinity, and structural rigidity. nih.gov This approach allows for the rational design of oligonucleotides with precisely engineered functions that are inaccessible to natural nucleic acids. mdpi.com

Impact on Nucleic Acid Stability and Hybridization Properties in Research Contexts

The introduction of chemically modified nucleosides, such as this compound, into oligonucleotides is a key strategy for modulating their structural and functional properties. These modifications can significantly influence the stability of nucleic acid duplexes and their hybridization characteristics, which are critical parameters in various research and therapeutic applications. The rigid structure imposed by the anhydro linkage in this compound has a notable effect on the conformational flexibility of the sugar-phosphate backbone, which in turn affects duplex stability and hybridization affinity.

Detailed Research Findings

Research into nucleoside analogs with anhydro linkages provides valuable insights into their impact on nucleic acid duplex stability. While specific thermodynamic data for this compound is not extensively documented in publicly available literature, studies on structurally similar compounds offer a strong indication of its expected behavior.

A relevant study investigated oligonucleotides composed of an isonucleoside repeating unit, 2′,5′-anhydro-3′-deoxy-3′-(thymin-1-yl)-d-mannitol. nih.gov This compound shares the foundational 2',5'-anhydro linkage with this compound. The thermal denaturation and circular dichroism (CD) spectra of duplexes formed by an oligonucleotide containing this isonucleoside (linked via a 1'→4' linkage) and a complementary DNA strand, d(A)14, were analyzed. The results showed that this modified oligonucleotide was capable of forming a stable duplex with its DNA complement. nih.gov

The melting temperature (Tm) of the duplex formed between the modified oligonucleotide and d(A)14 was found to be 36.6°C. nih.gov This is only a slight reduction compared to the Tm of the natural d(T)14/d(A)14 duplex, which was 38.2°C under the same conditions. nih.gov This minimal decrease in thermal stability suggests that the structural perturbation introduced by this particular 2',5'-anhydro-modified nucleoside is well-tolerated within a DNA duplex. Molecular modeling from the same study indicated that the modified structure could adopt a B-like conformation when hybridized to a DNA strand. nih.gov

Furthermore, investigations into the effects of 2'-5' linkages within RNA duplexes have shown that these modifications generally lead to a decrease in thermal stability. For instance, the introduction of a single 2'-5' linkage in each strand of a 10-mer RNA duplex resulted in a decrease in the Tm by 8.6°C. nih.gov This destabilizing effect is attributed to local structural changes and altered base stacking interactions. nih.gov While this data is from RNA systems, it highlights the general principle that modifications to the sugar-phosphate backbone can significantly influence duplex stability.

The following interactive data table summarizes the thermal stability data for the duplex containing the 2′,5′-anhydro-3′-deoxy-3′-(thymin-1-yl)-d-mannitol modification compared to a natural DNA duplex.

Oligonucleotide DuplexMelting Temperature (Tm) (°C)
d(T)14 / d(A)14 (Control)38.2
Oligomer I / d(A)1436.6

Data sourced from a study on an isonucleoside with a 2',5'-anhydro linkage, which serves as a proxy for this compound. nih.gov

Structural and Conformational Analysis of O2,5 Anhydrothymidine and Its Derivatives

Advanced Spectroscopic Characterization Techniques

Spectroscopic techniques are indispensable for the structural verification and analysis of O2,5'-anhydrothymidine and its derivatives. These methods provide detailed information about the connectivity of atoms, the electronic environment of nuclei, and the precise molecular mass, which are crucial for confirming the successful synthesis and for understanding the molecule's structural properties.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide critical data on the chemical environment of each atom within the molecule.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound and its derivatives reveals characteristic shifts for the protons of the thymine (B56734) base and the sugar moiety. For instance, in a derivative of this compound, specific signals corresponding to the different protons can be assigned. nih.gov The coupling patterns observed in the ¹H NMR spectrum are also informative, providing insights into the dihedral angles between adjacent protons and thus helping to define the conformation of the furanose ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides direct information about the carbon skeleton of the molecule. bhu.ac.in Each non-equivalent carbon atom gives a distinct signal, and the chemical shifts are sensitive to the local electronic structure. bhu.ac.in For this compound derivatives, the carbon signals for the thymine base, the deoxyribose sugar, and any modifying groups can be assigned. nih.gov In some cases, due to insufficient sample quantities, only partial ¹³C NMR assignments have been reported in the literature. nih.gov

A representative (though generalized) table of expected NMR shifts for the core structure is provided below. Actual values will vary based on the specific derivative and solvent used.

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
H6~7.5C6: ~135
CH₃-5~1.9C5: ~110
H1'~6.2C1': ~90
H2'α,β~2.5C2': ~40
H3'~4.5C3': ~75
H4'~4.1C4': ~85
H5'a,b~4.0C5': ~70
C2C2: ~170
C4C4: ~150
CH₃-5CH₃-5: ~12

Mass Spectrometry (MS and High-Resolution MS)

Mass spectrometry (MS) is a critical analytical tool for determining the molecular weight of this compound and its derivatives, confirming their identity. nih.govlibretexts.org High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, often to four or five decimal places, which allows for the determination of the elemental composition of a molecule with a high degree of confidence. alevelchemistry.co.ukbioanalysis-zone.com

This technique is particularly useful for distinguishing between compounds that may have the same nominal mass but different elemental formulas. alevelchemistry.co.uk For this compound derivatives, HRMS is used to confirm the successful incorporation of modifying groups by verifying that the measured molecular weight matches the calculated exact mass. nih.govliverpool.ac.ukmsesupplies.com Various ionization techniques can be employed in mass spectrometry, with "soft" ionization methods like electrospray ionization (ESI) being particularly useful as they often leave the molecular ion intact, simplifying spectral interpretation. alevelchemistry.co.uk

Technique Information Obtained Application to this compound
Mass Spectrometry (MS)Molecular weight and fragmentation patterns. libretexts.orgConfirms the molecular mass of the parent compound and its derivatives. nih.gov
High-Resolution MS (HRMS)Exact mass and elemental composition. alevelchemistry.co.ukbioanalysis-zone.comProvides unambiguous confirmation of the chemical formula for newly synthesized derivatives. nih.govliverpool.ac.uk

Computational Approaches to Conformational Analysis

Complementing experimental techniques, computational methods provide dynamic insights into the conformational preferences and electronic properties of this compound. These in silico approaches allow for the exploration of the molecule's potential energy surface and the analysis of its structure at a level of detail that is often inaccessible by experimental means alone.

Molecular Modeling and Dynamics Simulations

Molecular modeling and molecular dynamics (MD) simulations are powerful computational tools used to study the conformational landscape of molecules. sib.swissnih.gov These methods have been applied to investigate biomacromolecules like proteins and nucleic acids. qst.go.jp For this compound, MD simulations can be used to explore its conformational flexibility in different environments, such as in aqueous solution. nih.gov By simulating the motion of atoms over time, these studies can identify the most stable conformations of the furanose ring and the glycosidic bond torsion angle. This information is critical for understanding how the rigid structure of this compound might influence its incorporation into and the resulting structure of DNA.

Quantum Chemical Studies of Molecular Geometry and Electronic Structure

Quantum chemical methods, such as Density Functional Theory (DFT), provide a highly accurate means of investigating the molecular geometry and electronic structure of molecules. riken.jpusd.edu These calculations can be used to optimize the geometry of this compound, predicting bond lengths, bond angles, and dihedral angles that are often in excellent agreement with experimental data. usd.edunumberanalytics.com

Furthermore, quantum chemical studies can provide insights into the electronic properties of the molecule, such as the distribution of electron density and the nature of the chemical bonds. numberanalytics.commanchester.ac.uk This information is valuable for understanding the reactivity of this compound and how its electronic structure is perturbed by the formation of the anhydro linkage. These computational approaches are essential for building a comprehensive understanding of the structure-property relationships of this important class of modified nucleosides. manchester.ac.uk

Biochemical and Enzymatic Interactions of O2,5 Anhydrothymidine Analogues

Enzymatic Transformations Involving Anhydronucleosides

The rigid structure of O2,5'-anhydrothymidine analogues makes them interesting subjects for studying the substrate specificity of enzymes that typically process natural nucleosides.

Nucleoside phosphorylases are key enzymes in the purine (B94841) and pyrimidine (B1678525) salvage pathways, catalyzing the reversible phosphorolysis of nucleosides to the corresponding base and ribose-1-phosphate (B8699412) or deoxyribose-1-phosphate. Thymidine (B127349) phosphorylase (TP), a key enzyme in pyrimidine nucleoside metabolism, catalyzes the cleavage of thymidine to thymine (B56734) and 2-deoxy-α-D-ribose-1-phosphate. nih.govwikipedia.org The enzyme follows a sequential mechanism where phosphate (B84403) binds before the nucleoside. wikipedia.org

The substrate specificity of thymidine phosphorylase is generally directed towards pyrimidine deoxyribonucleosides. researchgate.net While direct studies on the phosphorolytic cleavage of this compound by thymidine phosphorylase are not extensively documented, the rigid conformation imposed by the anhydro bridge is expected to significantly hinder its ability to act as a substrate. The high-energy conformation required for the glycosidic bond cleavage would be difficult to achieve for such a constrained molecule. wikipedia.org However, various thymidine analogues have been investigated as inhibitors of thymidine phosphorylase. For instance, 5'-O-tritylinosine has been identified as an allosteric inhibitor of the enzyme. nih.govnih.gov This suggests that while this compound itself may not be a substrate, its derivatives could potentially act as inhibitors by binding to allosteric sites or the active site, thereby modulating the enzyme's activity. The evaluation of thymidine esters as substrate analogue inhibitors has also been a subject of research. nih.gov

Table 1: Investigated Interactions with Thymidine Phosphorylase

Compound/Analogue TypeInteraction TypeObserved Effect
Thymidine EstersSubstrate Analogue InhibitionInhibition of TP activity, with some compounds showing higher potency than standard inhibitors. nih.gov
5'-O-Tritylinosine (KIN59)Allosteric InhibitionAbrogation of TP-induced angiogenesis. nih.govnih.gov
5-Substituted 2'-DeoxyuridinesSubstrateCatalytic efficiency related to the inductive field constant of the substituent. nih.gov

The phosphorylation of nucleosides is a critical step for their incorporation into nucleic acids and for their activation as therapeutic agents. Thymidylate kinase (TMPK) is a crucial enzyme that phosphorylates thymidine 5'-monophosphate (dTMP) to thymidine 5'-diphosphate (dTDP). nih.govwikipedia.org The substrate specificity of human TMPK is quite stringent, primarily accepting dTMP and, to a lesser extent, 2'-deoxyuridine (B118206) monophosphate. mpg.de The rigid structure of an this compound analogue, even if it were to be monophosphorylated by another kinase, would likely make it a poor substrate for TMPK due to the conformational constraints imposed by the anhydro linkage. Research on various thymidine analogues has shown that modifications at the sugar moiety significantly impact their phosphorylation by TMPK. mpg.de

Nucleoside diphosphate (B83284) kinases (NDKs) catalyze the final phosphorylation step, converting diphosphates to triphosphates. wikipedia.org These enzymes generally have a broader substrate specificity than monophosphate kinases. nih.gov If an this compound analogue were to be converted to its diphosphate form, it might be a substrate for NDK, leading to the formation of the corresponding triphosphate.

Nucleoside hydrolases are another class of enzymes that cleave the N-glycosidic bond of nucleosides, but through hydrolysis rather than phosphorolysis. nih.govvub.bebionukleo.comresearchgate.netnih.gov These enzymes are found in various organisms and can have broad substrate specificities. It is conceivable that certain nucleoside hydrolases could recognize and cleave the glycosidic bond of this compound analogues, although specific studies are lacking.

Investigation of Biological Activity Mechanisms at a Molecular Level

The unique structure of this compound analogues makes them valuable tools for probing the mechanisms of enzymes involved in DNA and RNA synthesis and for developing novel therapeutic strategies.

DNA polymerases catalyze the template-dependent synthesis of DNA from deoxynucleoside triphosphates (dNTPs). wikipedia.org Nucleoside analogues are often designed as chain-terminating inhibitors of DNA polymerases, a strategy widely used in antiviral and anticancer therapies. nih.gov For a nucleoside analogue to be incorporated into a growing DNA chain, it must first be converted to its 5'-triphosphate form.

Antisense oligonucleotides (ASOs) are short, synthetic nucleic acid sequences designed to bind to a specific mRNA target and modulate gene expression. nih.govmdpi.com Chemical modifications are crucial for the therapeutic efficacy of ASOs, enhancing their stability against nucleases, increasing their binding affinity to the target RNA, and improving their pharmacokinetic properties. nih.govgoogle.com

Oligonucleotides containing this compound analogues could potentially be used as antisense agents. The incorporation of such a rigid, modified nucleotide could confer several desirable properties. The anhydro linkage would likely increase the nuclease resistance of the oligonucleotide. Furthermore, the pre-organized conformation of the sugar moiety might enhance the binding affinity (melting temperature, Tm) of the ASO to its complementary RNA target.

A common strategy in ASO design is the "gapmer" approach, where a central block of DNA-like nucleotides, which can recruit RNase H to cleave the target mRNA, is flanked by wings of modified nucleotides that provide nuclease resistance and high binding affinity. nih.gov this compound analogues could be incorporated into the wings of such gapmers. The efficacy of gene silencing by ASOs is dependent on various factors, including the specific chemical modifications used and the target sequence. nih.govmdpi.com

Table 2: Common Modifications in Antisense Oligonucleotides

Modification TypePurposeExample
Backbone ModificationNuclease resistancePhosphorothioate (B77711) (PS) linkage mdpi.com
Sugar ModificationIncreased binding affinity, nuclease resistance2'-O-Methoxyethyl (2'-MOE) nih.gov
Sugar ModificationIncreased binding affinityLocked Nucleic Acid (LNA)

Role as Precursors for Molecular Probes in Biochemical Studies

The unique chemical properties of this compound make it a valuable starting material for the synthesis of various molecular probes used in biochemical research. Molecular probes are essential tools for studying biological processes, allowing for the detection and quantification of specific molecules and their interactions. alfa-chemistry.comnih.gov

This compound can be regioselectively alkylated at the O2-position, providing a convenient route to O2-substituted thymidine derivatives that would be difficult to synthesize by direct alkylation of thymidine. This reactivity has been exploited in the synthesis of biomarkers, such as O2-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine, a persistent DNA adduct formed from tobacco-specific nitrosamines. nih.gov This synthetic route highlights the utility of this compound as a precursor for creating specific, modified nucleosides that can then be incorporated into oligonucleotides or used as standards in biochemical assays.

Furthermore, the reactive nature of the anhydro bridge allows for its opening with various nucleophiles, leading to the formation of a wide range of thymidine analogues with modifications at the 5'-position. These modified nucleosides can then be functionalized with reporter groups, such as fluorophores or biotin, to create molecular probes. For example, a nucleoside analogue could be synthesized from this compound and subsequently labeled with a fluorescent dye to create a probe for studying enzyme kinetics or for use in fluorescence polarization assays to screen for inhibitors. farmaceut.org The synthesis of fluorescently labeled ATP analogues for studying ATP-consuming enzymes demonstrates the general principle of using modified nucleosides as scaffolds for probe development. d-nb.info

O2,5 Anhydrothymidine in Academic Drug Discovery Research Methodologies

Design Principles for Nucleoside Analogues

The design of nucleoside analogues as therapeutic agents is a cornerstone of medicinal chemistry, with applications ranging from antiviral to anticancer treatments. medchemexpress.comsoton.ac.uk The fundamental principle behind their design is to create molecules that mimic natural nucleosides, the building blocks of DNA and RNA, but with structural modifications that impart therapeutic effects. These modifications can be on the sugar moiety, the nucleobase, or the phosphate (B84403) backbone. medchemexpress.comgoogle.com

A key strategy in the design of nucleoside analogues is the introduction of groups that can interfere with essential cellular processes, such as DNA synthesis. medchemexpress.commedchemexpress.com For instance, the modification at the 2'-position of the deoxyribose sugar is a common approach. google.com The introduction of substituents like halo, alkoxy, aminoalkoxy, alkyl, azido (B1232118), or amino groups can alter the sugar pucker, influencing how the nucleoside analogue is recognized by enzymes and incorporated into DNA. google.com

Another important design principle involves creating prodrugs, which are inactive compounds that are converted into their active forms within the body. ugent.be This approach can enhance the bioavailability and cellular uptake of the drug. ucl.ac.uk For example, modifying a nucleoside to be more lipophilic can facilitate its passage through the cell membrane. ugent.be

The concept of isosterism, where one atom or group of atoms is replaced by another with similar physical and chemical properties, is also a valuable design principle. This can lead to analogues that are recognized by viral or cancer-specific enzymes but not by host cell enzymes, leading to selective toxicity.

Utilization in Lead Structure Discovery and Optimization Methodologies

Lead optimization is a critical phase in drug discovery where a promising lead compound is refined to enhance its efficacy, safety, and pharmacokinetic properties. o2hdiscovery.co O2,5'-Anhydrothymidine serves as a valuable starting point or intermediate in the synthesis of various nucleoside analogues for lead discovery and optimization. nih.govnih.gov

A significant application of this compound is in the synthesis of O2-[4-(3-Pyridyl)-4-oxobut-1-yl]thymidine (O2-POB-dThd), a persistent DNA adduct formed from tobacco-specific nitrosamines. nih.govnih.gov The development of an efficient, regioselective synthesis of O2-POB-dThd starting from this compound has been a crucial step in enabling further studies on its mutagenic potential. nih.govnih.govresearchgate.net This synthetic route allows for the large-scale production of O2-POB-dThd and its incorporation into oligonucleotides, which are essential tools for mechanistic studies. nih.govnih.govresearchgate.net

The table below outlines the key steps in the synthesis of O2-POB-dThd from this compound.

StepReactantsProductSignificance
1This compound, sodium salt of 4-(1,3-dithian-2-yl)-4-(3-pyridyl)butan-1-olO2-alkylated adductRegioselective alkylation at the O2 position. nih.govnih.gov
2O2-alkylated adductO2-POB-dThdOne-step deprotection to yield the final product in high yield. nih.govnih.gov
3O2-POB-dThdPhosphoramidite (B1245037) of O2-POB-dThdConversion to a form suitable for solid-phase oligonucleotide synthesis. nih.govnih.govresearchgate.net
4Phosphoramidite of O2-POB-dThdSite-specifically adducted oligonucleotidesEnables studies on the mutagenic potential of the adduct in a defined sequence context. nih.govnih.govresearchgate.net

This optimized synthesis provides a reliable source of material for in-depth investigations into the role of this specific DNA adduct in tobacco-related cancers, thereby aiding in the discovery of potential preventative or therapeutic strategies.

Mechanistic Studies of Therapeutic Potential

Studies on Mutagenic Potential of Adducts

A primary application of this compound in academic research is as a precursor for the synthesis of DNA adducts to study their mutagenic potential. nih.govnih.govresearchgate.net Specifically, it is instrumental in synthesizing O2-[4-(3-pyridyl)-4-oxobut-1-yl]thymidine (O2-POB-dThd), a significant and persistent DNA adduct found in individuals exposed to tobacco-specific nitrosamines. nih.govresearchgate.net The availability of synthetic O2-POB-dThd allows for the creation of site-specifically modified oligonucleotides, which are then used in various assays to understand the mechanisms of mutagenesis. nih.govnih.govresearchgate.net

In vitro studies using these modified oligonucleotides have examined the replication of the O2-POB-dThd adduct by different DNA polymerases. researchgate.net For instance, research has shown that the Klenow fragment of E. coli DNA polymerase I (exo-) and human DNA polymerase eta can replicate past the O2-POB-dThd adduct in a mutagenic manner. researchgate.net In contrast, human DNA polymerases kappa and iota were found to be unreactive towards this adduct. researchgate.net These findings provide crucial insights into the cellular processing of this specific type of DNA damage and its potential to induce mutations, which are key events in carcinogenesis. researchgate.net

The development of a reliable, large-scale synthesis of O2-POB-dThd from this compound has been a significant enabler for these mechanistic studies, as it provides the necessary quantities of the adducted nucleoside for incorporation into DNA strands for these detailed biochemical assays. nih.govnih.govresearchgate.net

Inhibition of Viral Reverse Transcriptase Mechanisms

Nucleoside reverse transcriptase inhibitors (NRTIs) are a major class of antiretroviral drugs used in the treatment of HIV infection. wikipedia.orgresearchgate.net These drugs are analogues of natural deoxynucleosides that, after intracellular phosphorylation to their triphosphate form, act as competitive inhibitors of the viral reverse transcriptase (RT) enzyme. wikipedia.orgresearchgate.net Incorporation of these analogues into the growing viral DNA chain leads to termination of DNA synthesis, thus halting viral replication. wikipedia.org

While direct studies on this compound as a viral reverse transcriptase inhibitor are not extensively reported in the provided search results, its role as a precursor and intermediate in the synthesis of various nucleoside analogues is relevant to this field. nih.govnih.gov The chemical modifications and synthetic strategies developed for compounds like this compound contribute to the broader knowledge base for creating novel nucleoside analogues with potential antiviral activity. ucl.ac.uk For example, the synthesis of 2',3'-anhydrothymidine, a related compound, has been explored in the context of anti-HIV research. americanchemicalsuppliers.com The development of new synthetic methodologies for anhydro-nucleosides can facilitate the exploration of a wider range of structural modifications, which may lead to the discovery of more potent and selective reverse transcriptase inhibitors.

Development of Radiopharmaceuticals and Imaging Agents as Research Tools

Radiopharmaceuticals, which are radioactive compounds used for diagnostic or therapeutic purposes, are essential tools in both clinical medicine and biomedical research. nih.goviaea.orgopenmedscience.com Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT) are imaging techniques that utilize radiotracers to visualize and measure physiological processes in the body. nih.gov

Precursors for Radiolabeled Nucleosides

This compound and related anhydro-nucleosides are valuable precursors in the synthesis of radiolabeled nucleosides for PET imaging. google.com The synthesis of radiolabeled compounds, particularly those containing the positron-emitting isotope fluorine-18 (B77423) (¹⁸F), is a key area of radiopharmaceutical development. cardiff.ac.ukiaea.org

One notable application is in the preparation of 3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT), a PET tracer used to image cellular proliferation. google.comresearchgate.net A novel method for preparing [¹⁸F]FLT utilizes a thymidine (B127349) intermediate with a 2-O-alkyl moiety, which is synthesized from an anhydrothymidine precursor. google.com This approach offers a short and simple synthetic route with good yields. google.com The general strategy involves converting thymidine into an anhydronucleoside, such as 2,3'-anhydrothymidine (B14821), followed by protection of the 5'-hydroxyl group and subsequent fluorination. google.com

The use of anhydro-intermediates facilitates the introduction of the radioisotope at a specific position on the nucleoside scaffold. google.com The development of efficient and automated synthesis methods for these radiolabeled nucleosides is crucial for their widespread clinical and research use. researchgate.net

The following table summarizes the use of anhydrothymidine derivatives as precursors for radiolabeled nucleosides.

Anhydrothymidine DerivativeRadiolabeled ProductImaging ApplicationReference
2,3'-Anhydrothymidine3'-[¹⁸F]fluorothymidine ([¹⁸F]FLT)PET imaging of cellular proliferation google.com

This highlights the importance of this compound and its isomers in advancing the field of molecular imaging by providing key building blocks for the synthesis of novel radiotracers.

Application in Positron Emission Tomography (PET) Imaging Research

While this compound itself is not utilized as a direct imaging agent in Positron Emission Tomography (PET), its structural analogs, specifically anhydrothymidine derivatives, play a crucial role as precursors in the synthesis of key PET radiotracers. The most prominent of these is 3'-deoxy-3'-[18F]fluorothymidine ([18F]FLT), a widely researched PET tracer for imaging cellular proliferation in tumors. google.comresearchgate.net The synthesis of [18F]FLT often involves the nucleophilic substitution of a leaving group on a protected thymidine precursor with [18F]fluoride. Anhydrothymidine derivatives provide an efficient route for this radiosynthesis.

The formation of an anhydro- bond within the thymidine molecule, such as in 2,3'-anhydrothymidine derivatives, creates a strained ring system that facilitates the nucleophilic attack by the [18F]fluoride ion to open the ring and introduce the fluorine-18 isotope at the 3' position. This method is a cornerstone in the production of [18F]FLT for both preclinical and clinical research. nih.govresearchgate.net

Detailed Research Findings

Research in PET radiochemistry has extensively explored the use of various anhydrothymidine precursors to optimize the synthesis of [18F]FLT. The primary goals of this research include increasing the radiochemical yield, simplifying the purification process, and enabling automated synthesis for routine clinical production. nih.govnih.gov

Two main strategies for [18F]FLT synthesis have been developed, one of which relies on 2,3'-anhydrothymidine derivatives as precursors. researchgate.net These precursors are often protected at the 5'-hydroxyl group with moieties such as a benzoyl or a dimethoxytrityl (DMT) group to ensure the specific introduction of the [18F]fluoride at the desired position. nih.govhbni.ac.in

The general synthetic scheme involves the reaction of the protected anhydrothymidine precursor with [18F]fluoride, which is produced in a cyclotron. This is followed by the removal of the protecting groups to yield the final [18F]FLT product. nih.gov

Table 1: Anhydrothymidine Derivatives as Precursors in [18F]FLT Synthesis

Precursor CompoundKey Features in SynthesisReference
5'-O-Benzoyl-2,3'-anhydrothymidineUsed in the reaction with [18F]fluoride in DMSO at high temperatures. nih.gov
5'-O-(4,4'-dimethoxytrityl)-2,3'-anhydrothymidineA common precursor for [18F]FLT synthesis. hbni.ac.inabx.de
3-N-Boc-5'-O-DMT-3'-O-nosyl thymidineAn alternative precursor not based on the anhydro- route, used for comparison in optimizing synthesis. nih.gov

The research has led to the development of automated synthesis modules that utilize these anhydro-precursors to reliably produce [18F]FLT for clinical imaging studies. nih.gov These advancements have been critical in expanding the use of [18F]FLT PET as a non-invasive biomarker for assessing tumor proliferation and monitoring the response to anti-cancer therapies. nih.govresearchgate.net

Table 2: Research Findings on [18F]FLT Synthesis from Anhydro-Precursors

Research FocusFindingsReference
Optimization of LabelingDifferent research groups have refined labeling procedures using 2,3'-anhydrothymidine derivatives to improve efficiency. researchgate.net
Automated SynthesisDevelopment of automated systems for the synthesis of [18F]FLT from precursors like 3-N-Boc-5'-O-DMT-3'-O-nosyl thymidine to reduce precursor amounts and simplify purification. nih.gov
Simplified Labeling ApproachStudies have focused on simplified methods for synthesizing [18F]FLT, highlighting the utility of anhydro-precursors. abx.de
Precursor DevelopmentA novel method for preparing radiolabeled thymidine, including [18F]FLT, has been developed using a unique protecting group strategy on the pyrimidine (B1678525) base, starting from anhydrothymidine. google.com

Future Directions and Emerging Research Avenues

Advancements in Synthesis and Derivatization Methodologies

Future research in the synthesis of O2,5'-Anhydrothymidine and its derivatives is poised to focus on enhancing efficiency, selectivity, and access to a wider diversity of chemical structures. Methodologies that are environmentally benign, high-yielding, and amenable to automation are becoming increasingly critical. nih.gov

Key areas for advancement include:

Flow Chemistry and Automation: The application of flow chemistry can offer significant advantages over traditional batch synthesis for this compound. nih.gov Continuous-flow processes can enable precise control over reaction parameters, reduce reaction times, and improve safety and scalability. nih.gov Automating these systems could facilitate the rapid generation of a library of derivatives for screening purposes.

Green and Sustainable Catalysis: There is a growing emphasis on using eco-friendly catalysts, such as biopolymer-based catalysts or reusable nano-catalysts, in organic synthesis. nih.gov Future work will likely explore the use of such catalysts to replace harsher reagents traditionally used in nucleoside chemistry, aiming for syntheses that proceed under milder conditions and use greener solvents like water. nih.gov

Novel Derivatization Reagents: The development of novel derivatization reagents is crucial for expanding the functional and therapeutic potential of this compound. nih.gov Strategies may focus on reagents that enhance analytical performance in HPLC or introduce specific functionalities for biological targeting. nih.gov This includes amine-type reagents that allow for derivatization directly in aqueous phases, simplifying sample preparation for biological assays. nih.gov The synthesis of 2,5'-anhydro analogues with modifications at the 3'-position, such as an azido (B1232118) group, has already demonstrated the potential to yield compounds with significant biological activity. nih.gov

Table 1: Emerging Methodologies in Nucleoside Synthesis and Derivatization
MethodologyPotential Advantage for this compound ResearchKey Focus Area
Flow ChemistryImproved reaction control, reduced time, enhanced safety and scalability. nih.govAutomated library synthesis of derivatives.
Green CatalysisEnvironmentally friendly, milder reaction conditions, catalyst reusability. nih.govUse of biopolymers or nano-catalysts.
Advanced DerivatizationEnhanced analytical detection, simplified sample processing, introduction of new functionalities. nih.govAqueous-phase reactions, functional group modification for targeted applications.
Intramolecular CyclizationEfficient formation of the rigid anhydro bridge from precursor molecules. mdpi.comDevelopment of stereoselective synthesis methods. nih.gov

Novel Applications in Synthetic Biology and Nanotechnology

The unique, conformationally locked structure of this compound makes it an intriguing candidate for applications beyond traditional medicinal chemistry, particularly in the burgeoning fields of synthetic biology and nanotechnology.

Synthetic Biology: In synthetic biology, which aims to design and construct new biological parts, devices, and systems, modified nucleosides are valuable tools. frontiersin.org this compound could be explored in several contexts:

Expansion of the Genetic Alphabet: Researchers are working to create synthetic life by adding new, unnatural base pairs to the genetic code. frontiersin.org The rigid structure of this compound, when further modified, could serve as a scaffold for a novel nucleotide, potentially conferring unique thermal stability or orthogonality to a synthetic genetic system.

Development of Novel Aptamers: Aptamers are oligonucleotides that bind to specific targets. Incorporating modified nucleotides like this compound into aptamer libraries through techniques like Expansion SELEX (ExSELEX) could expand their chemical diversity. frontiersin.org The constrained sugar puckering could pre-organize the aptamer structure, potentially leading to higher binding affinities and specificities for targets that are challenging for standard DNA or RNA aptamers. frontiersin.org

Nanotechnology: DNA nanotechnology utilizes the predictable base-pairing of nucleic acids to construct nanoscale objects and devices. The structural properties of this compound are highly relevant here.

Stabilization of DNA Nanostructures: The rigidity imposed by the O2,5'-anhydro bridge could be harnessed to increase the stability and structural integrity of DNA-based nanostructures like DNA origami. uni-stuttgart.de Incorporating these nucleosides at strategic points could reinforce complex architectures, making them more robust for applications in biological environments.

Programmable Membrane Channels: Recent advances have shown that DNA nanorobots can be used to shape synthetic cells and form transport channels in lipid membranes. uni-stuttgart.de The unique stereochemistry of this compound could be used to design specialized DNA components that interact with membranes in a highly controlled manner, potentially leading to the development of more sophisticated synthetic cells and drug delivery vesicles. uni-stuttgart.de

Table 2: Potential Applications in Synthetic Biology and Nanotechnology
FieldPotential ApplicationKey Property of this compound
Synthetic BiologyComponent of an expanded genetic alphabet.Unique and rigid structure providing orthogonality. frontiersin.org
Synthetic BiologyBuilding block for high-affinity aptamers.Conformational constraint pre-organizing the binding structure. frontiersin.org
NanotechnologyReinforcement of DNA origami and other nanostructures.Increased structural stability and rigidity. uni-stuttgart.de
NanotechnologyComponent in programmable DNA nanorobots for synthetic cells.Controlled stereochemistry for specific membrane interactions. uni-stuttgart.de

Integration of Computational and Experimental Methodologies in Nucleoside Research

The future of nucleoside research, including that of this compound, will be heavily influenced by the deep integration of computational modeling and experimental validation. nih.gov This synergistic approach accelerates the discovery process by allowing for rational design and prioritization before committing to resource-intensive synthesis and testing. articleted.com

Computational Approaches:

Molecular Dynamics (MD) Simulations: MD simulations can provide atomistic-level insights into how the constrained structure of this compound affects the conformation and flexibility of DNA or RNA strands. nih.gov This is crucial for understanding its potential impact on interactions with proteins or other nucleic acids. nih.govohsu.edu

Quantum Mechanical (QM) Calculations: QM methods can be employed to accurately calculate the electronic properties of this compound and its derivatives. wayne.edu This information is valuable for understanding reaction mechanisms, predicting pKa values, and parameterizing force fields for more accurate MD simulations. wayne.edu

Machine Learning (ML) and AI: As more data on modified nucleosides becomes available, ML algorithms can be trained to predict biological activity or pharmacokinetic properties based on chemical structure. articleted.com This rational design approach allows scientists to rapidly screen thousands of virtual compounds and identify the most promising candidates for synthesis. articleted.com

The Integrated Workflow: The modern research paradigm involves a continuous feedback loop between computational and experimental work. nih.gov For this compound, this workflow would involve using computational tools to design novel derivatives with predicted high affinity for a specific biological target (e.g., a viral polymerase). ohsu.edu The top candidates would then be synthesized and tested experimentally. The experimental results—whether positive or negative—are then fed back into the computational models to refine them, leading to a more accurate and predictive design cycle for the next generation of compounds. nih.gov This integration is essential for tackling challenges like overcoming viral resistance and improving the safety profiles of nucleoside analogues. articleted.comnih.gov

Table 3: Synergy of Computational and Experimental Methods
Computational MethodResearch Question for this compoundExperimental Validation
Molecular Dynamics (MD) SimulationHow does incorporation affect DNA/RNA helix stability and flexibility? nih.govNMR Spectroscopy, X-ray Crystallography.
Molecular DockingWhat is the binding affinity and pose with a target protein? ohsu.eduEnzyme inhibition assays, Isothermal Titration Calorimetry (ITC).
Quantum Mechanics (QM)What are the electronic properties and reactivity of new derivatives? wayne.eduKinetic studies of synthesis and degradation.
Machine Learning (ML) / AIWhich novel structures are most likely to have desired biological activity? articleted.comHigh-throughput screening of synthesized compounds.

Q & A

Q. What synthetic strategies are commonly employed for O2,5'-Anhydrothymidine, and how do reaction conditions impact yield?

this compound is synthesized via nucleophilic substitution reactions. A key method involves treating the compound with sodium salts of nucleophiles (e.g., 4-(1,3-dithian-2-yl)-4-(3-pyridyl)butan-1-ol) in anhydrous THF, followed by overnight stirring to achieve yields of ~65%. Critical factors include solvent choice (e.g., THF for solubility), temperature control, and stoichiometric ratios of reactants. Deprotection steps (e.g., using N-chlorosuccinimide and silver nitrate) further influence final purity and yield .

Q. How is the structural integrity of this compound validated post-synthesis?

Structural characterization relies on 1H NMR and mass spectrometry (MS) . For example, 1H NMR confirms the absence of free hydroxyl groups (indicating successful anhydride formation), while high-resolution MS verifies molecular weight. Cross-referencing spectral data with synthetic intermediates (e.g., dithiane-protected derivatives) ensures accurate assignment .

Q. What are the stability considerations for this compound under varying storage conditions?

Stability studies should assess degradation in solvents (e.g., DMSO, aqueous buffers) and temperature sensitivity. While direct data is limited, analogs like 5-O-Trityl-2,3′-anhydrothymidine suggest sensitivity to acidic/basic conditions. Recommendations include storage at -20°C in inert atmospheres and periodic purity checks via HPLC .

Advanced Research Questions

Q. How can computational modeling resolve ambiguities in this compound’s reaction pathways?

Density Functional Theory (DFT) calculations can predict regioselectivity in nucleophilic substitutions. For instance, modeling the electron density at the O2 position versus the 5'-OH group clarifies preferential attack sites. Comparative analysis with experimental NMR data (e.g., shielding/deshielding effects) validates theoretical predictions .

Q. What advanced analytical techniques differentiate this compound from stereoisomers or structural analogs?

X-ray crystallography provides definitive stereochemical confirmation, particularly for the (6R,8S,9R) configuration. 2D NMR (e.g., COSY, HSQC) resolves overlapping signals in complex mixtures. For example, NOESY correlations distinguish axial versus equatorial substituents in the fused oxazocin ring system .

Q. How do researchers address contradictions in reported synthetic yields for this compound derivatives?

Discrepancies often arise from variations in deprotection efficiency or side reactions (e.g., trityl group migration). Methodological refinements include:

  • Optimizing reaction time/temperature during dithiane removal .
  • Using scavengers (e.g., silver nitrate) to trap reactive intermediates .
  • Comparing batch-to-batch purity via LC-MS to identify systemic errors .

Q. What strategies optimize the synthesis of this compound-based probes for DNA adduct studies?

Site-specific functionalization (e.g., pyridyloxobutylation at O2) requires protecting group strategies. For example, trityl groups shield the 5'-OH during nucleophilic additions, while dithiane moieties enable controlled release of ketone functionalities. Post-modification purification via silica gel chromatography ensures adduct homogeneity .

Q. How does stereochemistry influence the biological activity of this compound derivatives?

Enzymatic assays with thymidine kinases or polymerases reveal stereospecificity. For example, the (6R,8S,9R) configuration may hinder phosphorylation due to steric clashes, reducing incorporation into DNA. Comparative studies with enantiomers (e.g., via chiral HPLC) quantify activity differences .

Methodological Guidance

  • For NMR Data Interpretation :
    Always run a pure reference standard (e.g., this compound from ) alongside experimental samples to confirm peak assignments. Use deuterated solvents (e.g., DMSO-d6) to avoid signal interference .

  • For Yield Optimization :
    Conduct Design of Experiments (DoE) to test variables like molar ratios, solvent polarity, and catalyst loading. Statistical tools (e.g., ANOVA) identify critical factors .

  • For Contradictory Results :
    Replicate experiments using identical reagents and equipment. Cross-validate with independent techniques (e.g., IR spectroscopy for functional groups if NMR is inconclusive) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.